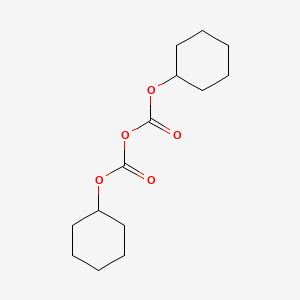![molecular formula C7H6O B14599092 Tricyclo[4.1.0.02,7]hept-4-en-3-one CAS No. 58987-16-9](/img/structure/B14599092.png)
Tricyclo[4.1.0.02,7]hept-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tricyclo[4.1.0.02,7]hept-4-en-3-one involves several steps. One method includes the β-elimination of acetic acid, which is part of a reaction sequence involving the 1,4-addition of propanethiol to bicyclo[3.2.0]hepta-3,6-dien-2-one, followed by photochemical construction of the bicyclobutane ring
Analyse Chemischer Reaktionen
Tricyclo[4.1.0.02,7]hept-4-en-3-one undergoes various chemical reactions, including thermolysis, which leads to an unusual bond reorganization. This reaction involves the alkenic carbon atoms constructing the cyclobutene ring in the product, bicyclo[3.2.0]hepta-3,6-dien-2-one . Common reagents and conditions for these reactions include photochemical and thermal conditions, which facilitate the rearrangement and formation of new ring structures.
Wissenschaftliche Forschungsanwendungen
Tricyclo[4.1.0.02,7]hept-4-en-3-one is primarily used in scientific research to study its unique structural and reactive properties. Its unusual thermal behavior and bond reorganization reactions make it a subject of interest in organic chemistry. Additionally, its structure and reactivity provide insights into the behavior of strained ring systems and the mechanisms of complex rearrangement reactions .
Wirkmechanismus
The mechanism of action for tricyclo[4.1.0.02,7]hept-4-en-3-one involves the reorganization of its bonds during thermolysis. The alkenic carbon atoms play a crucial role in constructing the cyclobutene ring in the product, bicyclo[3.2.0]hepta-3,6-dien-2-one . This process highlights the compound’s ability to undergo significant structural changes under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Tricyclo[4.1.0.02,7]hept-4-en-3-one can be compared to other tricyclic compounds, such as 1,2-bis(trimethylsilyl)this compound. The latter is a novel substituted tropovalene synthesized from 4-acetoxy-2-cyclopenten-1-one and bis(trimethylsilyl)acetylene . While both compounds share a similar tricyclic structure, the presence of trimethylsilyl groups in the latter introduces different reactivity and properties.
Conclusion
This compound is a fascinating compound with unique structural and reactive properties. Its synthesis, reactions, and applications in scientific research make it a valuable subject of study in organic chemistry. The compound’s ability to undergo significant structural changes under specific conditions highlights its potential for further exploration and understanding of complex organic reactions.
Eigenschaften
CAS-Nummer |
58987-16-9 |
|---|---|
Molekularformel |
C7H6O |
Molekulargewicht |
106.12 g/mol |
IUPAC-Name |
tricyclo[4.1.0.02,7]hept-4-en-3-one |
InChI |
InChI=1S/C7H6O/c8-4-2-1-3-5-6(3)7(4)5/h1-3,5-7H |
InChI-Schlüssel |
BVLLUVMUVJPECP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2C3C1C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


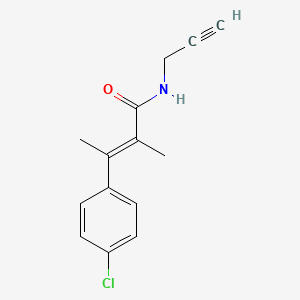
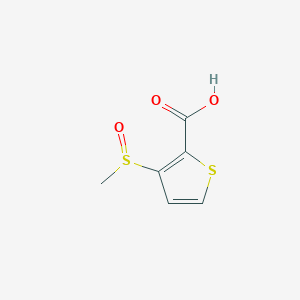
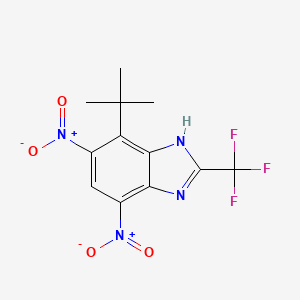
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
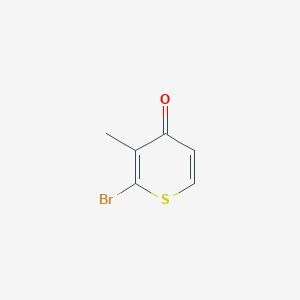

![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)


![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
